molecular formula C6H4F2N2O2 B12843146 3,6-Difluoro-2-nitroaniline

3,6-Difluoro-2-nitroaniline

Cat. No.: B12843146
M. Wt: 174.10 g/mol
InChI Key: LJDISDWZULHXPU-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 6th positions, and a nitro group is substituted at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-nitroaniline typically involves the nitration of 3,6-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-nitroaniline depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The fluorine atoms also influence the reactivity by stabilizing the negative charge developed during nucleophilic substitution reactions .

Biological Activity

3,6-Difluoro-2-nitroaniline (DFNA) is an organic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of two fluorine atoms and a nitro group, exhibits significant interactions with various biological targets, including enzymes and proteins. The following sections detail its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C7H5F2N3O2. The synthesis typically involves the nitration of 3,6-difluoroaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to minimize over-nitration or decomposition. Advanced methods such as continuous flow reactors may be employed in industrial settings to optimize yield and purity.

Enzyme Inhibition

DFNA has been studied for its potential as an enzyme inhibitor . It interacts with specific enzymes through hydrogen bonding and electrostatic interactions, modulating various biochemical pathways. This capability allows DFNA to influence cellular processes by altering gene expression and metabolic pathways.

Antimicrobial Properties

Research indicates that DFNA exhibits antimicrobial activity against a range of bacteria. Its effectiveness varies depending on the structural features of related compounds. For instance, derivatives of DFNA have demonstrated varying degrees of antibacterial activity, with some showing minimum inhibitory concentrations (MICs) as low as 6.3 μM against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanisms by which DFNA exerts its biological effects include:

  • Inhibition of Biofilm Formation : DFNA derivatives have been shown to inhibit biofilm formation in bacterial strains, which is crucial for preventing chronic infections .
  • Cell Signaling Modulation : The compound alters cell signaling pathways, potentially leading to changes in cellular function and responses.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that DFNA may exhibit antioxidant properties by scavenging free radicals, contributing to its protective effects in biological systems .

Comparative Analysis with Related Compounds

A comparative analysis of DFNA with structurally similar compounds reveals significant insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
2,4-Difluoro-6-nitroanilineTwo fluorine atoms at different positionsDifferent substitution pattern affecting reactivity
3,5-Difluoro-2-nitroanilineFluorine atoms at different positionsUnique reactivity due to different spatial arrangement
4,5-Difluoro-2-nitroanilineSimilar structure but different substitutionUsed in diazotization reactions; distinct reactivity

DFNA's unique arrangement of fluorine atoms and nitro groups contributes to its distinct chemical properties and biological activity compared to other difluoro-nitroanilines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DFNA:

  • Antibacterial Activity : A study demonstrated that DFNA derivatives inhibited biofilm formation in Staphylococcus aureus, showcasing their potential in treating biofilm-associated infections .
  • Antioxidant Activity : In vitro assays indicated that DFNA exhibited moderate antioxidant activity compared to established antioxidants like curcumin, suggesting its role in mitigating oxidative stress .
  • Enzyme Interaction Studies : Research involving enzyme assays showed that DFNA could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications in metabolic disorders.

Properties

IUPAC Name

3,6-difluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDISDWZULHXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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